

In-Depth Technical Guide: 4-Acetamidophenylglyoxal Hydrate

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Compound of Interest

Compound Name: 4-Acetamidophenylglyoxal hydrate

Cat. No.: B578847

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CAS Number: 16267-10-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Acetamidophenylglyoxal hydrate**, a chemical compound with potential applications in research and development. This document collates available data on its chemical properties and provides a framework for its further investigation, acknowledging the current limitations in publicly accessible, in-depth experimental and biological data.

Chemical and Physical Properties

4-Acetamidophenylglyoxal hydrate, also known as N-(4-oxaldehydoylphenyl)acetamide hydrate, is a hydrated aldehyde derivative.^[1] The following table summarizes its key chemical and physical properties based on available data.

Property	Value	Source
CAS Number	16267-10-0	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1] [2]
Molecular Weight	209.1986 g/mol	[1]
Synonyms	N-(4-oxaldehydoylphenyl)acetamide hydrate	[1]
Boiling Point	484.7°C at 760 mmHg	[1]
Flash Point	247°C	[1]
Vapor Pressure	3.29E-10mmHg at 25°C	[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and specific biological assays of **4-Acetamidophenylglyoxal hydrate** are not extensively documented in readily available scientific literature. However, a general workflow for the characterization of such a compound would typically involve the following stages.

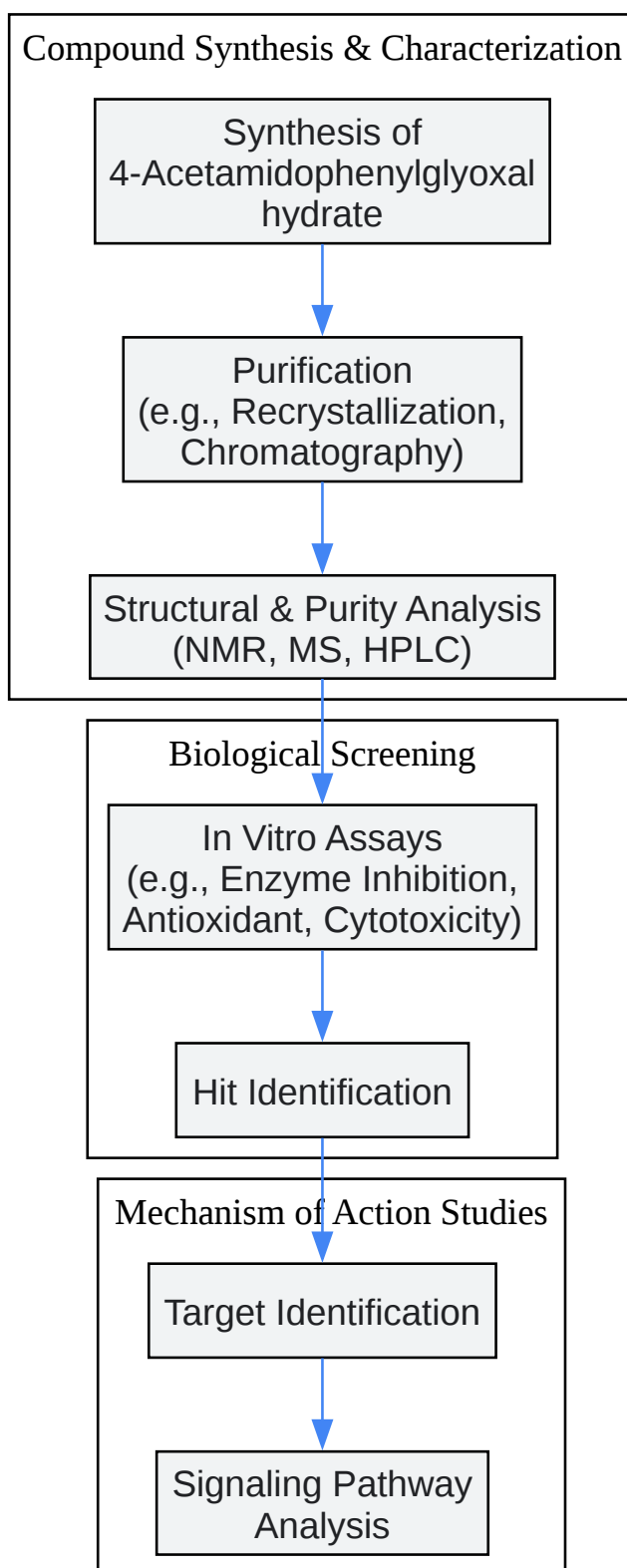
General Characterization Workflow

- Synthesis and Purification:
 - While a specific, detailed synthesis protocol for this compound is not publicly available, related structures are often synthesized through the oxidation of corresponding acetophenones.
 - Purification would likely involve standard techniques such as recrystallization or column chromatography to achieve the desired purity, typically monitored by Thin Layer Chromatography (TLC).
- Structural Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be critical to confirm the chemical structure, identifying the number and environment of protons and carbon atoms.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups such as the amide, carbonyls, and aromatic ring.
- Purity Analysis:
 - High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, often using a UV detector.
 - Elemental Analysis: To confirm the elemental composition (C, H, N).

Biological Activity Screening

Given the presence of the glyoxal moiety, a reactive dicarbonyl, this compound could be investigated for a range of biological activities. A general screening approach is outlined below.



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Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Potential Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by **4-Acetamidophenylglyoxal hydrate** or its precise mechanism of action. The presence of the acetamide group, seen in drugs like Acetaminophen, and the reactive glyoxal group suggests potential for various biological interactions. For instance, α -oxoaldehydes are known to interact with nucleophilic residues in proteins and can be involved in cellular signaling and stress responses. However, without experimental data, any discussion of its mechanism of action remains speculative.

Conclusion

4-Acetamidophenylglyoxal hydrate (CAS: 16267-10-0) is a chemical compound with defined physical and chemical properties. While detailed experimental protocols and biological activity data are not widely available, this guide provides a foundational understanding and a potential workflow for researchers interested in investigating this molecule further. Future research is necessary to elucidate its synthesis, biological activity, and potential therapeutic applications.

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References

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